molecular formula C19H24N4O4S B4133537 5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline

5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline

Cat. No. B4133537
M. Wt: 404.5 g/mol
InChI Key: IAWRHHARMAVTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BSN-275 and belongs to the class of sulfonamide compounds. BSN-275 has been found to possess anti-cancer properties and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of BSN-275 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival. BSN-275 binds to the active site of CAIX and inhibits its activity, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
BSN-275 has been found to have minimal toxicity and is well-tolerated in animal models. It has been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. BSN-275 has also been found to inhibit the invasion and migration of cancer cells. In addition, BSN-275 has been found to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of BSN-275 is its potential as a novel anti-cancer agent. Its mechanism of action is unique, and it has shown promising results in preclinical studies. However, one of the limitations of BSN-275 is its poor solubility, which can affect its bioavailability and efficacy. Further studies are required to optimize the formulation of BSN-275 to improve its solubility and pharmacokinetic properties.

Future Directions

There are several potential future directions for the research on BSN-275. One of the areas of research could be the development of new formulations of BSN-275 to improve its solubility and bioavailability. Another area of research could be the identification of biomarkers that can predict the response to BSN-275 treatment. Further studies are also required to investigate the potential of BSN-275 in combination with other anti-cancer therapies. Overall, the research on BSN-275 holds great promise for the development of new cancer therapies.

Scientific Research Applications

BSN-275 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BSN-275 has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The anti-cancer properties of BSN-275 make it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

5-(4-benzylsulfonylpiperazin-1-yl)-N-ethyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-2-20-18-14-17(8-9-19(18)23(24)25)21-10-12-22(13-11-21)28(26,27)15-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRHHARMAVTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-[4-(benzylsulfonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.